5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid
CAS No.: 299921-24-7
Cat. No.: VC2132903
Molecular Formula: C8H7N3O3
Molecular Weight: 193.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 299921-24-7 |
|---|---|
| Molecular Formula | C8H7N3O3 |
| Molecular Weight | 193.16 g/mol |
| IUPAC Name | 5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H7N3O3/c12-8(13)7-2-1-6(14-7)3-11-5-9-4-10-11/h1-2,4-5H,3H2,(H,12,13) |
| Standard InChI Key | XVLSHLTXQLXVJF-UHFFFAOYSA-N |
| SMILES | C1=C(OC(=C1)C(=O)O)CN2C=NC=N2 |
| Canonical SMILES | C1=C(OC(=C1)C(=O)O)CN2C=NC=N2 |
Introduction
Synthesis
The synthesis of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid typically involves multi-step organic reactions:
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Starting Materials:
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Furan derivatives (e.g., furan-2-carboxylic acid).
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Triazole precursors.
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Reaction Pathway:
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The process begins with the functionalization of the furan ring.
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A triazole moiety is introduced via alkylation or condensation reactions.
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Final steps involve purification and recrystallization to isolate the target compound.
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These methods allow for efficient production while enabling modifications to optimize specific properties .
Pharmacological Potential
5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid has been identified as a promising scaffold in drug design due to its structural features:
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Triazole Moiety: Known for antimicrobial, antifungal, and anticancer activities.
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Furoic Acid Group: Enhances solubility and facilitates interaction with biological targets .
Mechanisms of Action
Preliminary studies suggest that the compound may act by:
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Binding to enzyme active sites.
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Modulating receptor interactions.
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Inhibiting microbial growth through disruption of metabolic pathways.
Further research is needed to fully elucidate its mechanisms .
Medicinal Chemistry
The compound serves as a versatile building block in the development of drugs targeting:
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Infectious diseases (antimicrobial agents).
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Inflammatory conditions (anti-inflammatory drugs).
Synthetic Organic Chemistry
It is used as an intermediate in the synthesis of more complex molecules due to its reactive functional groups .
Comparison with Related Compounds
| Compound Name | Key Characteristics | Potential Applications |
|---|---|---|
| 5-(Imidazol-1-ylmethyl)furan-2-carboxylic acid | Contains an imidazole ring | Anti-inflammatory properties |
| 5-(Thiazol-2-yl)methyl)furan-2-carboxylic acid | Features a thiazole group | Antibacterial activity |
| 5-(Pyridin-3-yl)methyl)furan-2-carboxylic acid | Pyridine substitution | Neuroprotective effects |
The unique combination of the triazole and furoic acid functionalities in 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid confers distinct biological activities not observed in other similar compounds .
Future Directions
Further studies are required to:
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Investigate its pharmacokinetics and pharmacodynamics.
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Explore its therapeutic potential in clinical settings.
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Develop derivatives with enhanced efficacy and reduced toxicity.
These efforts could establish it as a key molecule in modern medicinal chemistry .
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